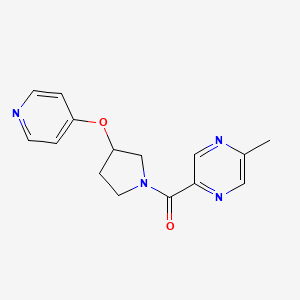

4-(2-羟基环戊基)哌嗪-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

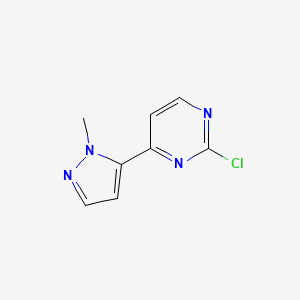

“4-(2-Hydroxycyclopentyl)piperazin-2-one” is a compound that falls under the category of piperazin-2-ones . Piperazin-2-ones are known to exhibit a wide range of biological and pharmaceutical activity .

Synthesis Analysis

The synthesis of piperazin-2-ones has been a subject of research in recent years. Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has also been developed .Chemical Reactions Analysis

The chemical reactions involving piperazin-2-ones can be quite diverse. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another example is a palladium-catalyzed asymmetric hydrogenation of pyrazines containing a tautomeric hydroxyl group .科学研究应用

候选药物的合成

哌嗪衍生物的一个重要应用包括它们在合成具有作为 2 型糖尿病和阿尔茨海默病等疾病候选药物潜力的化合物中的作用。例如,2-糠酰哌嗪衍生物的合成已显示出对 α-葡萄糖苷酶、乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 酶有希望的抑制潜力,一些化合物被确定为有希望的抑制剂。这些发现表明在治疗 2 型糖尿病和阿尔茨海默病的药物发现和开发中具有潜力(Abbasi 等,2018)。

与生物受体的相互作用

哌嗪衍生物对生物受体表现出显着的亲和力,这对其药理活性至关重要。例如,4-[2-羟基-3-(4-苯基-哌嗪-1-基)-丙氧基]-4-氮杂三环[5.2.1.02,6]癸-8-烯-3,5-二酮的合成和药理学评估表明对 5-HT1A 和 5-HT2A 受体均具有显着的亲和力,类似于非典型抗精神病药物阿立哌唑(Kossakowski 等,2008)。这突出了此类衍生物在开发用于精神疾病的新疗法中的潜力。

新型合成方法

哌嗪衍生物也是发展创新合成方法的核心。可见光驱动的羧基胺协议 (CLAP) 用于在批处理和流动条件下合成 2-取代哌嗪,展示了哌嗪支架在药物化学中的实用性。该方法利用可见光促进脱羧环化,在温和条件下有效地产生各种哌嗪衍生物(Gueret 等,2020)。

未来方向

The future directions in the research of piperazin-2-ones involve the development of new synthesis methods and the exploration of their biological activities. The selective C–H functionalization of the piperazine ring is one of the areas that could encourage future research . Another promising direction is the development of one-pot asymmetric cascade processes applied to the synthesis of biologically active targets and drugs .

属性

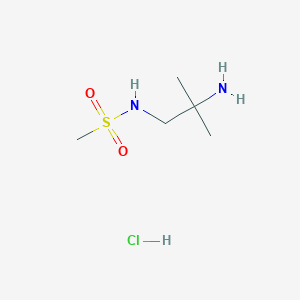

IUPAC Name |

4-(2-hydroxycyclopentyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c12-8-3-1-2-7(8)11-5-4-10-9(13)6-11/h7-8,12H,1-6H2,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDRLQZAHDWNFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N2CCNC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(tert-butyl)-N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2711513.png)

![4-oxo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2711522.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2711523.png)

![6-[5-(4-Carboxybutyl)-2-thienyl]hexanoic acid](/img/structure/B2711527.png)

![8-Chloro-3-iodoimidazo[1,2-A]pyridine](/img/structure/B2711528.png)

![(1H-benzo[d]imidazol-5-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2711530.png)